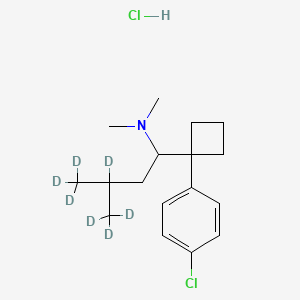
Sibutramine-d7 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sibutramine-d7 Hydrochloride is a deuterated form of Sibutramine Hydrochloride, a compound primarily used as an appetite suppressant for the treatment of obesity. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Sibutramine due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sibutramine-d7 Hydrochloride typically involves the deuteration of the parent compound, Sibutramine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the deuterium content and overall quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sibutramine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-desmethylsibutramine and N-didesmethylsibutramine.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites such as N-desmethylsibutramine and N-didesmethylsibutramine, which are important for understanding the compound’s metabolic pathways .
Applications De Recherche Scientifique
Sibutramine-d7 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sibutramine and its metabolites.
Biology: Employed in studies to understand the biological effects and metabolic pathways of Sibutramine.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Sibutramine.
Industry: Applied in the development of weight-loss medications and in quality control processes
Mécanisme D'action
Sibutramine-d7 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced satiety and reduced appetite. The primary molecular targets are the norepinephrine and serotonin transporters, which are crucial for the compound’s anorectic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phentermine: Another appetite suppressant that acts as a central nervous system stimulant.
Topiramate: Used for weight loss and as an anticonvulsant.
Diethylpropion: An appetite suppressant with a similar mechanism of action
Uniqueness
Sibutramine-d7 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in the development of weight-loss therapies .
Propriétés
Formule moléculaire |
C17H27Cl2N |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D; |
Clé InChI |
UWAOJIWUVCMBAZ-WUTYWHIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C)C([2H])([2H])[2H].Cl |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


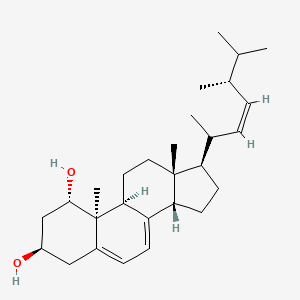
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
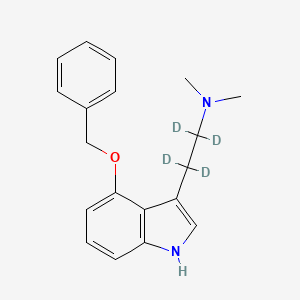
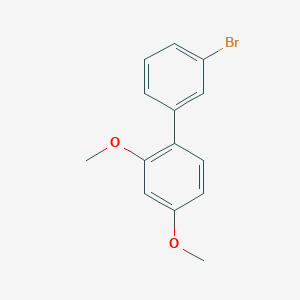
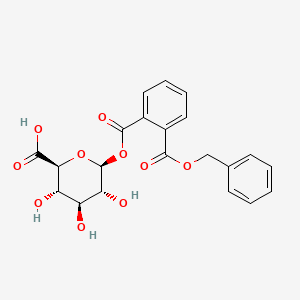
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![4,10-dibromo-7-phenyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B15295521.png)
![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)

